Product packaging for 5-Bromo-3-methyl-1h-indole(Cat. No.:CAS No. 10075-48-6)

5-Bromo-3-methyl-1h-indole

Cat. No.: B157855
CAS No.: 10075-48-6
M. Wt: 210.07 g/mol
InChI Key: GDQXDVJFMLNXHX-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1H-indole is a strategically substituted indole derivative that serves as a crucial scaffold in advanced organic synthesis and drug discovery. Its primary research value lies in its role as a key intermediate for constructing complex molecules, particularly in the development of novel anticancer agents. The indole core is a privileged structure in medicinal chemistry, known to regulate numerous proteins and genes involved in cancer pathways, and is found in several FDA-approved drugs . The bromine atom at the C-5 position and the methyl group at C-3 provide distinct reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki coupling, enabling the creation of diverse compound libraries for biological screening . Beyond oncology research, this compound is gaining significant attention in agrochemical development. Recent studies highlight the antifungal potential of 5-bromoindole derivatives against economically significant phytopathogens like Monilinia fructicola and Botrytis cinerea , which cause substantial fruit rot and crop losses . The acylation of the C-3 position has been shown to enhance the ability to inhibit conidial germination, making this compound a promising precursor for developing new, more effective antifungal agents to combat rising resistance . Furthermore, the indole-pyrazole hybrid structures, for which this compound can serve as a synthetic precursor, are actively investigated for their significant cytoprotective and antioxidant properties, offering potential applications in mitigating oxidative stress in cells .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN B157855 5-Bromo-3-methyl-1h-indole CAS No. 10075-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQXDVJFMLNXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291942
Record name 5-bromo-3-methyl-1h-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10075-48-6
Record name 10075-48-6
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Record name 5-bromo-3-methyl-1h-indole
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Record name 5-Bromo-3-methyl-1H-indole
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Reactivity and Reaction Mechanisms of 5 Bromo 3 Methyl 1h Indole

Synthesis of Derivatives

The synthesis of derivatives often leverages the reactivity of the parent compound. For instance, electrophilic substitution at the N1 position of derivatives like (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole can be achieved by reacting it with various halides in the presence of a base. iajps.combenchchem.com This leads to a series of novel N-substituted indole (B1671886) derivatives. benchchem.com

A notable derivative, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole , is synthesized as a key intermediate for the anti-migraine drug naratriptan. acs.orgresearchgate.net An improved synthesis involves the condensation of 5-bromo-1H-indole with 1-methyl-4-piperidone, followed by reduction of the resulting enamine. acs.org A one-pot procedure using triethylsilane as a reducing agent has also been developed for scalability. acs.orgresearchgate.net

Another significant derivative is (R)-5-bromo-3-[(1-methyl-pyrrolidin-2-ylmethyl]-1H-indole , a key intermediate in the synthesis of the migraine medication eletriptan. google.com Its synthesis involves reacting (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester with a reducing agent such as sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA). google.com

Properties of Derivatives

The derivatives of 5-Bromo-3-methyl-1H-indole often exhibit important biological activities. A series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives have been synthesized and evaluated for their analgesic properties. benchchem.com Among these, compound (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole showed significant analgesic activity, comparable to the standard drug diclofenac sodium in preclinical models. iajps.combenchchem.com

The utility of these derivatives is primarily as intermediates in pharmaceutical manufacturing. google.comacs.org For example, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a direct precursor to Naratriptan, and (R)-5-bromo-3-[(1-methyl-pyrrolidin-2-ylmethyl]-1H-indole is essential for producing Eletriptan. google.comacs.org The development of efficient syntheses for these derivatives is therefore of considerable interest. acs.orgresearchgate.net Furthermore, the ability to perform cross-coupling reactions on these brominated derivatives opens pathways to new classes of compounds with potential applications in material science, such as in organic semiconductors. chemimpex.com

Table of Compounds

Table 3: List of Compounds Mentioned

Compound Name CAS Number Molecular Formula
5-Bromo-3-methyl-1H-indole 10075-48-6 C₉H₈BrN
(R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole 143322-57-0 C₁₄H₁₇BrN₂
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole 121206-76-6 C₁₄H₁₇BrN₂
(R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole Not Available C₁₆H₂₁BrN₂
(R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester Not Available C₂₁H₁₉BrN₂O₃
Naratriptan 121679-13-8 C₁₇H₂₅N₃O₂S
Eletriptan 143322-58-1 C₂₂H₂₆N₂O₂S
Diclofenac sodium 15307-79-6 C₁₄H₁₀Cl₂NNaO₂
4-bromoaniline 106-40-1 C₆H₆BrN
(4-bromophenyl)hydrazine 106-40-1 C₆H₇BrN₂
1-methyl-4-piperidone 1445-73-4 C₆H₁₁NO
Triethylsilane 617-86-7 C₆H₁₆Si

Applications in Materials Science

Organic Semiconductors

Indole (B1671886) derivatives are increasingly investigated for their utility in organic electronics, and 5-Bromo-3-methyl-1h-indole serves as a foundational element for organic semiconductors. chemimpex.comvulcanchem.com The presence of the bromine atom and the indole nitrogen influences the molecule's electronic characteristics, which is a critical factor in designing semiconductor materials. solubilityofthings.comscbt.com Researchers have utilized this compound in the synthesis of more complex, C₃-symmetric indole-based truxenes. nih.gov These larger molecules are designed to have specific photophysical and electronic properties suitable for use in electronic devices, demonstrating the role of this compound as an essential precursor in this advanced application. nih.gov

Light-Emitting Diodes (LEDs)

The compound finds direct application in the creation of materials for light-emitting diodes (LEDs). chemimpex.com Its unique electronic properties are leveraged in the development of the active layers within these devices. chemimpex.com More specifically, derivatives of this compound are used to synthesize complex truxene-based molecules. nih.gov Truxene compounds are noted for their high photoluminescence and have been successfully used as materials in the fabrication of organic light-emitting diode (OLED) devices, highlighting the pathway from the initial indole building block to a functional electronic component. nih.gov

Fluorescent Probes for Biological Imaging

This compound is utilized in the development of fluorescent probes intended for biological imaging. chemimpex.com The intrinsic properties of the indole ring can give rise to fluorescence, a phenomenon crucial for high-sensitivity imaging in biological systems. ontosight.ainih.gov While the field is broad, related bromo-indole derivatives have been engineered into probes capable of targeting specific cellular organelles, such as mitochondria, to monitor dynamic processes like cell fusion and fission. rsc.org This demonstrates the principle that the 5-bromo-indole scaffold can be chemically modified to create sophisticated tools for visualizing cellular activities with high specificity. chemimpex.comrsc.org

Advanced Materials with Unique Electronic Properties

The distinct structure of this compound, featuring an electron-withdrawing bromine atom on the electron-rich indole ring, imparts unique electronic properties that are exploited in the creation of advanced materials. chemimpex.comsolubilityofthings.com A prime example is its use in the multi-step synthesis of 2,2′,2″-(5,5,10,10,15,15-Hexabutyl-10,15-dihydro-5H-diindeno[1,2-a:1′,2′-c]fluorene-2,7,12-triyl)tris(this compound). nih.gov This complex, C₃-symmetric truxene derivative was specifically designed and synthesized to study its photophysical properties. nih.gov Such research into novel materials with tailored optical and electronic behaviors is critical for advancing various technological fields, and it relies on versatile building blocks like this compound. rsc.orgnih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
2,2′,2″-(5,5,10,10,15,15-Hexabutyl-10,15-dihydro-5H-diindeno[1,2-a:1′,2′-c]fluorene-2,7,12-triyl)tris(this compound)
Dimethyl sulfoxide (DMSO)

Applications in Agrochemicals

Formulation of Pesticides and Herbicides

5-Bromo-3-methyl-1h-indole and its derivatives are key intermediates in the synthesis of a range of pesticides and herbicides. chemimpex.coma2bchem.com The indole (B1671886) scaffold is a common feature in many biologically active molecules, and the introduction of a bromine atom at the 5-position and a methyl group at the 3-position can significantly influence the compound's efficacy and spectrum of activity.

Research has demonstrated the use of 5-bromo-1H-indole derivatives in the creation of novel herbicidal agents. For instance, derivatives of 3,3-bis(5-bromo-1H-indol-3-yl)propanoic acid have been synthesized and evaluated for their herbicidal activity. nih.gov These compounds act as potential transport inhibitor response 1 (TIR1) antagonists, a mechanism that can disrupt plant growth and development. nih.gov The synthesis of these complex molecules often involves multi-step processes starting from simpler indole precursors. nih.gov

The following table provides examples of such derivatives and their reported yields and melting points:

Compound NameYield (%)Melting Point (°C)
Ethyl 3,3-bis(5-bromo-1H-indol-3-yl)propanoate69161.4–162.2
Ethyl 3,3-bis(5-bromo-1-methyl-1H-indol-3-yl)propanoate76159.5–160.3
Ethyl 3,3-bis(5-bromo-1-ethyl-1H-indol-3-yl)propanoate72148.8–149.6
3,3-Bis(5-bromo-1-methyl-1H-indol-3-yl)propanoic acid88212.8–213.9
Data sourced from: PubMed Central nih.gov

Furthermore, indole derivatives are known to exhibit a broad spectrum of antimicrobial activity, which is relevant for the development of fungicides and bactericides for crop protection. vulcanchem.com The synthesis of new 5-bromo derivatives of indole phytoalexins, which are naturally occurring antimicrobial compounds produced by plants, highlights the ongoing research in this area. researchgate.net

Enhancement of Stability and Bioavailability of Agrochemicals

Beyond its role as a synthetic intermediate, this compound can be incorporated into agrochemical formulations to improve their stability and bioavailability. chemimpex.com Stability is a critical factor for agrochemicals, as they need to withstand various environmental conditions without degrading before they reach their target. Bioavailability, the extent to which the active ingredient is absorbed and becomes available at the site of action, is crucial for the efficacy of a pesticide or herbicide.

The lipophilic nature of the bromo- and methyl-substituted indole ring can enhance the penetration of the active ingredient through the waxy cuticle of plant leaves or the cell walls of fungi and bacteria. vulcanchem.com For instance, the acetate group in some indole derivatives is suggested to enhance bioavailability, allowing for better penetration of bacterial cell walls. vulcanchem.com

Future Directions and Emerging Research Areas

Development of Novel 5-Bromo-3-methyl-1H-indole-based Scaffolds

The indole (B1671886) nucleus is a prominent scaffold in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities. nih.govrjpn.org The development of novel scaffolds based on this compound is a burgeoning area of research. These scaffolds serve as the foundation for creating new molecules with potentially enhanced or entirely new properties. For instance, researchers are actively designing and synthesizing derivatives by introducing various substituents at different positions of the indole ring to explore their therapeutic potential. ijpsr.comarabjchem.org

One approach involves the creation of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties. mdpi.com This strategy of molecular hybridization aims to develop compounds with improved efficacy and selectivity. mdpi.com For example, the synthesis of N-1 and C-3 substituted indole derivatives has been explored to evaluate their cytotoxic properties. ijpsr.com

Exploration of New Biological Targets and Therapeutic Applications

Indole derivatives are known to interact with a diverse range of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory activities. ijpsr.comontosight.ai Research is ongoing to identify new biological targets for this compound and its derivatives. This exploration could unveil novel therapeutic applications for a variety of diseases. ontosight.ai

Recent studies have focused on the antiproliferative and cytotoxic effects of new derivatives against various cancer cell lines. nih.govmdpi.com For example, novel furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key process in cell division. nih.gov Another area of interest is the investigation of these compounds as inhibitors of enzymes like 5-Lipoxygenase (5-LOX), which is involved in inflammatory pathways. ijpsr.comarabjchem.org The bromine substitution at the 5-position has been shown to influence the antiproliferative activity of certain indole phytoalexins. beilstein-archives.org

Table 1: Investigated Biological Activities of this compound Derivatives

Derivative ClassBiological Activity InvestigatedKey Findings
Furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazidesAnticancer, Tubulin inhibitionSome derivatives showed significant cytotoxic activity against colon and melanoma cancer cell lines. nih.gov
N-prenylated indole-3-carbazonesCytotoxicity, 5-LOX inhibitionCertain compounds exhibited potent cytotoxic and 5-LOX inhibitory activities. arabjchem.org
1-Benzyl-5-bromoindolin-2-one derivativesAnticancer, VEGFR-2 inhibitionShowed promising anticancer activity against breast cancer cells and good VEGFR-2 inhibitory activity. mdpi.com
Substituted 5-bromo-1-(3-methylbut-2-enyl)-1H-indole-3-yl)methylene)hydrazine carbothioamide/carboxamideCytotoxicityFound to be potent cytotoxic agents. ijpsr.com
5-BromobrassininAnticancer, IDO inhibitionSuppressed tumor growth in melanoma isografts and showed efficacy in combination with paclitaxel against mammary gland tumors. beilstein-archives.org

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational and experimental methods is revolutionizing drug discovery and design. researchgate.netnih.gov For this compound, computational tools are increasingly being used to predict the properties and activities of its derivatives, guiding the synthesis of the most promising candidates. nih.gov

Molecular docking and molecular dynamics simulations are employed to understand the binding interactions of these compounds with their biological targets. mdpi.comresearchgate.net For instance, these methods have been used to explore the binding mode of 1-benzyl-5-bromoindolin-2-one derivatives within the active site of VEGFR-2, a key protein in angiogenesis. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies help in correlating the chemical structure of the derivatives with their biological activity, enabling the design of more potent compounds. researchgate.net These in-silico approaches, combined with experimental validation, accelerate the process of identifying lead compounds for further development. nih.gov

Applications in Supramolecular Chemistry and Crystal Engineering

The ability of molecules to self-assemble into well-defined, ordered structures through non-covalent interactions is the focus of supramolecular chemistry and crystal engineering. ias.ac.in The this compound scaffold, with its potential for various intermolecular interactions like hydrogen bonding and π–π stacking, is a valuable component in the construction of supramolecular architectures. researchgate.net

The study of crystal structures of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives has revealed how intermolecular interactions, including C—H⋯π hydrogen bonds and slipped π–π interactions, dictate the crystal packing. researchgate.net These insights are crucial for designing materials with specific properties. The field also explores the formation of cocrystals and understanding polymorphism, which has significant implications for the pharmaceutical industry. ias.ac.in The unique electronic properties of this compound also suggest its potential application in the development of advanced materials like organic semiconductors. chemimpex.com

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical processes that are environmentally friendly, reducing waste and the use of hazardous substances. bridgew.edu There is a growing interest in developing sustainable methods for the synthesis of this compound and its derivatives.

Microwave-assisted synthesis is one such green approach that has been successfully employed for the synthesis of various indole derivatives. tandfonline.com This method often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. tandfonline.com The use of greener solvents, such as water or ethylene glycol, and catalyst-free reaction conditions are also being explored to make the synthesis of these compounds more sustainable. mdpi.com For example, the electrophilic bromination of indole-3-acetic acid is being studied to improve reaction efficiency and reduce waste by understanding the reaction mechanism. bridgew.edu

Q & A

Q. Q1. What are the common synthetic routes for preparing 5-bromo-3-methyl-1H-indole, and how are reaction conditions optimized?

A1. The synthesis typically involves bromination of 3-methyl-1H-indole using electrophilic aromatic substitution. A standard method employs N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) . For N-alkylation (e.g., introducing propynyl or butyl groups), NaH in DMSO is used as a base with alkyl halides, achieving yields >90% . Optimization includes solvent selection (e.g., PEG-400:DMF mixtures for Cu-catalyzed click chemistry) and reaction time adjustments (e.g., 12 hours for triazole formation) .

Q. Q2. How can regioselective functionalization of this compound be achieved for drug discovery applications?

A2. Regioselectivity is controlled via directed metalation or cross-coupling reactions . For example:

  • Suzuki-Miyaura coupling : The bromine at C5 serves as a handle for aryl/heteroaryl introductions .
  • Click Chemistry : Azide-alkyne cycloaddition at the N-alkyl chain (e.g., propynyl derivatives) enables triazole formation for biological targeting .
  • Electrophilic Substitution : The methyl group at C3 directs electrophiles to C2 or C7 positions, enabling selective halogenation or sulfonation .

Challenge : Competing side reactions (e.g., over-bromination) are mitigated by using stoichiometric NBS and low temperatures .

Structural Characterization and Data Interpretation

Q. Q3. How do NMR spectral features distinguish this compound derivatives from analogs?

A3. Key NMR signals include:

  • ¹H NMR :
    • H2 and H7 protons resonate as doublets (δ 7.0–7.3 ppm, J = 8–9 Hz) due to deshielding by bromine.
    • Methyl groups at C3 appear as singlets (δ 2.3–2.5 ppm) .
  • ¹³C NMR :
    • C5 (brominated) shows downfield shifts (δ 120–125 ppm) .
    • Methyl carbons at C3: δ 15–20 ppm .

Example : For 5-bromo-1-butyl-1H-indole, the butyl chain’s NCH₂ protons appear at δ 4.09 ppm (triplet, J = 7.1 Hz) .

Biological Activity and Mechanistic Studies

Q. Q4. What strategies are used to evaluate the bioactivity of this compound derivatives, particularly as enzyme inhibitors?

A4.

  • Enzyme Assays : Derivatives are screened against targets like α-glucosidase or monoamine oxidase (MAO) using fluorometric or colorimetric substrates. For example, indole-based triazoles show IC₅₀ values <10 µM .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes, leveraging the bromine’s hydrophobic interactions and the methyl group’s steric effects .
  • SAR Studies : Modifying the N-alkyl chain (e.g., butyl vs. propynyl) alters lipophilicity and target affinity .

Data Contradictions and Resolution

Q. Q5. How should researchers address contradictions in reported synthetic yields or spectral data for this compound derivatives?

A5.

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst loading). For example, CuI in PEG-400:DMF vs. THF may alter click chemistry yields .
  • Spectral Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆). Signal splitting in δ 7.1–7.3 ppm may indicate impurities or rotamers .
  • Crystallographic Validation : Use single-crystal XRD (e.g., SHELX refinement) to resolve ambiguous structures .

Computational and Green Chemistry Approaches

Q. Q6. What computational tools and green chemistry strategies are applied to optimize this compound synthesis?

A6.

  • DFT Calculations : Gaussian09 predicts reaction pathways (e.g., bromination transition states) and regioselectivity .
  • Green Solvents : PEG-400 reduces waste in click chemistry vs. traditional solvents (e.g., DCM) .
  • Catalyst Recycling : CuI nanoparticles in PEG-400 enable reuse for 3–5 cycles without yield loss .

Interdisciplinary Applications

Q. Q7. How is this compound utilized in materials science or crystallography?

A7.

  • Coordination Polymers : The bromine atom acts as a halogen bond donor in supramolecular assemblies .
  • Crystallography : SHELXL refines high-resolution structures, resolving disorder in methyl or alkyl chains .
  • Photoluminescence : Methyl and bromine substituents tune emission properties for OLED applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.